molecular formula C18H24N6O B2556475 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea CAS No. 1396865-53-4

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea

Cat. No.: B2556475
CAS No.: 1396865-53-4
M. Wt: 340.431
InChI Key: OBQWKHAATGCPQR-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea is a potent and selective small-molecule inhibitor of Bcr-Abl tyrosine kinase, including the imatinib-resistant T315I mutant isoform source . This compound is a key research tool in oncology, particularly for investigating signaling pathways and resistance mechanisms in chronic myeloid leukemia (CML) source . Its mechanism involves competing with ATP for binding to the kinase domain, thereby suppressing the auto-phosphorylation and subsequent downstream signaling that drives cellular proliferation and survival in malignant cells source . Researchers utilize this urea derivative to study apoptosis induction, overcome drug resistance in hematological cancers, and explore novel combination therapies source . Its research value extends to serving as a critical pharmacophore model for the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-5-4-6-15(14(13)2)21-18(25)22-16-11-17(20-12-19-16)24-9-7-23(3)8-10-24/h4-6,11-12H,7-10H2,1-3H3,(H2,19,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQWKHAATGCPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between appropriate precursors, such as 4-chloropyrimidine and 4-methylpiperazine, under controlled conditions.

    Coupling with Dimethylphenyl Isocyanate: The final step involves the reaction of the pyrimidinyl intermediate with 2,3-dimethylphenyl isocyanate to form the desired urea compound. This step is usually carried out in the presence of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different properties and applications.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

SR Series LIMK Inhibitors ()

Compounds such as SR10847, SR10854, and SR10905 share a urea backbone but differ in substituents on the phenyl and pyrrolopyrimidine groups:

  • SR10847 : 4-Chlorophenyl and pyrrolopyrimidine (IC50 = 21 nM in LIMK1 assay).
  • SR10854 : 4-Methoxyphenyl and pyrrolopyrimidine (IC50 = 27 nM).
  • SR10905 : 2-Fluoro-4-chlorophenyl and pyrrolopyrimidine (IC50 = 15 nM).

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the aryl ring correlate with improved potency (e.g., SR10905’s IC50 = 15 nM vs. SR10854’s 27 nM).

BJ49573 ()

A closely related analog, 1-(4-methoxyphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea (BJ49573) , differs from the target compound only in the phenyl substituent (4-methoxy vs. 2,3-dimethyl).

  • Molecular Weight : 342.4 g/mol (vs. target’s ~343–345 g/mol).

Piperazine-Substituted Heterocycles ()

Several 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., from European patents) feature piperazine or diazepane substituents:

  • 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Substituting ethyl for methyl on piperazine may prolong half-life due to reduced CYP450 metabolism.
  • N-Oxide Derivatives (): Compounds like 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea highlight the role of N-oxidation in modulating pharmacokinetics.

Comparison with Target Compound :

  • The target’s 4-methylpiperazine group balances lipophilicity and solubility, whereas bulkier substituents (e.g., ethyl, cyclopropyl) in analogs may enhance target engagement at the cost of bioavailability ">[6].

Urea Derivatives with Alternative Heterocycles ()

The compound 1-(2-oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () replaces pyrimidine with a triazine core.

  • Structural Impact : Triazine’s electron-deficient nature may enhance hydrogen bonding with kinase ATP pockets, but its larger size could reduce selectivity.
  • Urea Linkage : The conserved urea moiety suggests its critical role in binding kinase hinge regions, similar to the target compound ">[5].

Key Trends :

Aryl Substituents : Halogens (Cl, F) improve potency but may increase toxicity; methyl/methoxy groups balance activity and tolerability.

Piperazine Modifications : Methyl groups optimize solubility and metabolic stability, whereas ethyl or cyclopropyl extensions may enhance target residence time.

Heterocycle Choice : Pyrimidine offers a balance of size and electronic properties for kinase binding, while triazine or pyrrolopyrimidine cores provide alternative pharmacophores.

Biological Activity

1-(2,3-Dimethylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea, with the CAS number 1396865-53-4, is a compound of interest in pharmaceutical research due to its potential biological activities. The molecular formula is C18_{18}H24_{24}N6_6O, and it has a molecular weight of 340.4 g/mol. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. Notably, it has been investigated for its effects on the programmed cell death protein 1 (PD-1) pathway, which plays a crucial role in immune regulation and cancer therapy.

Key Mechanisms:

  • Inhibition of PD-1/PD-L1 Interaction : Studies have shown that compounds similar to this compound can effectively disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation and proliferation in the presence of tumor cells .
  • Induction of Apoptosis : The compound has been associated with increased caspase activity, leading to apoptosis in cancer cell lines. This suggests its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Line IC50_{50} (µM) Mechanism Notes
MCF-70.48ApoptosisInduces G1 phase arrest
HCT1160.78ApoptosisTriggers caspase activation
Mouse splenocytes92% rescue at 100 nMImmune modulationEffective against PD-1 signaling

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Immunotherapy :
    • A study demonstrated that compounds targeting the PD-1 pathway showed significant efficacy in enhancing immune responses against tumors. The specific analogs tested exhibited IC50_{50} values comparable to established therapies like Tamoxifen .
  • Caspase Activation Studies :
    • In vitro assays revealed that treatment with this compound led to increased levels of activated caspase proteins in MCF-7 cells, indicating a robust apoptotic response .

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